Decahydro-2-naphthyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85888. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

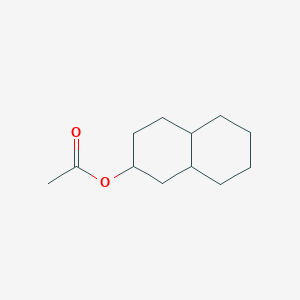

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9(13)14-12-7-6-10-4-2-3-5-11(10)8-12/h10-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCLIPLFEJSOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2CCCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051534 | |

| Record name | Decahydro-2-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10519-11-6 | |

| Record name | 2-Naphthalenol, decahydro-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydro-beta-naphthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decahydronaphthol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, decahydro-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decahydro-2-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydro-2-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECAHYDRO-BETA-NAPHTHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A258Z18EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereochemistry of Decahydro-2-naphthyl Acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Decahydro-2-naphthyl acetate, a saturated bicyclic ester, presents a fascinating case study in stereoisomerism, deeply rooted in the conformational intricacies of its decahydronaphthalene (decalin) core. The fusion of the two cyclohexane rings can be either cis or trans, and the acetate substituent at the C-2 position can adopt either an axial or equatorial orientation. This guide provides an in-depth analysis of the structural chemistry of this compound, detailing the synthesis, conformational analysis, and spectroscopic differentiation of its primary stereoisomers. Understanding these stereochemical nuances is paramount for applications in fields such as fragrance chemistry, where isomeric purity dictates olfactory properties, and in medicinal chemistry, where the rigid decalin scaffold serves as a valuable template for rational drug design.

Part 1: The Decalin Core - A Foundation in Stereoisomerism

The stereochemical identity of this compound is fundamentally dictated by the decalin (bicyclo[4.4.0]decane) framework. Decalin exists as two distinct diastereomers, cis-decalin and trans-decalin, which arise from the manner in which the two cyclohexane rings are fused.[1][2] These isomers are not interconvertible without breaking covalent bonds.[3]

1.1. trans-Decalin: The Rigid Scaffold

In trans-decalin, the two cyclohexane rings are fused via two equatorial-type bonds.[4] This arrangement results in the two hydrogens on the bridgehead carbons (C4a and C8a) being on opposite sides of the molecule.[3][4] The resulting structure is conformationally "locked" and relatively rigid; it cannot undergo the chair-chair ring flip characteristic of a simple cyclohexane ring.[1][2][5] Attempting a ring flip would require the fused bonds to become diaxial, which is sterically impossible within a six-membered ring structure.[1] Consequently, any substituent on a trans-decalin ring is fixed in either an axial or equatorial position.[4] Thermodynamically, trans-decalin is more stable than its cis counterpart by approximately 2.7 kcal/mol, primarily due to the absence of unfavorable nonbonded interactions.[5]

1.2. cis-Decalin: The Flexible Isomer

In cis-decalin, the rings are fused through one axial and one equatorial bond, placing the bridgehead hydrogens on the same side of the molecule.[3][4] Unlike the rigid trans isomer, cis-decalin is conformationally flexible and can undergo a concerted ring flip of both rings.[1][4] This inversion process, which has an energy barrier of about 14 kcal/mol, interconverts the axial and equatorial positions of any substituent on the rings.[4] This flexibility introduces a dynamic equilibrium for substituents, a critical consideration for this compound.

Part 2: Stereoisomers of this compound

The combination of the decalin core's stereochemistry and the substituent position at C-2 gives rise to several distinct stereoisomers of this compound.

2.1. Isomers Derived from the trans-Decalin Scaffold

Due to the rigid nature of the trans-decalin framework, the acetate group at the C-2 position is locked into either an equatorial or an axial conformation. These two forms are distinct, stable diastereomers.

-

(trans)-equatorial-Decahydro-2-naphthyl acetate : The acetate group occupies an equatorial position. This is generally the more thermodynamically stable of the two trans isomers due to minimized steric hindrance.

-

(trans)-axial-Decahydro-2-naphthyl acetate : The acetate group occupies an axial position, leading to 1,3-diaxial interactions with the axial hydrogens on C-4 and C-8a, which raises its energy.

2.2. Conformational Equilibrium in the cis-Decalin Scaffold

For the cis-decalin scaffold, the situation is dynamic. The acetate group at C-2 can exist in either an axial or equatorial position, but these are not separate, isolable isomers. Instead, they are conformers that rapidly interconvert via the ring-flipping process of the cis-decalin system.[4]

-

(cis)-equatorial-Decahydro-2-naphthyl acetate ⇌ (cis)-axial-Decahydro-2-naphthyl acetate

The position of this equilibrium is governed by the steric demands of the acetate group. The equatorial conformation is heavily favored to avoid the destabilizing 1,3-diaxial interactions present in the axial conformer.

Part 3: Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves a two-step process: hydrogenation of a naphthalene precursor followed by acetylation. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions.

3.1. Representative Synthesis Protocol: Hydrogenation of 2-Naphthol

The catalytic hydrogenation of 2-naphthol is a common route to decahydro-2-naphthol, the direct precursor.[3] The choice of catalyst is critical for controlling the cis/trans ratio of the resulting decalin core. For instance, hydrogenation over rhodium catalysts often favors the cis isomer, while palladium or platinum catalysts may yield mixtures or favor the trans isomer under specific conditions.[6]

Experimental Protocol: Synthesis of Decahydro-2-naphthol

-

Setup : A high-pressure autoclave reactor is charged with 2-naphthol and a suitable solvent (e.g., ethanol or acetic acid).

-

Catalyst Addition : A catalytic amount (e.g., 5 mol%) of a supported metal catalyst (e.g., Rh/C for cis-selectivity or Pd/C) is added.[7]

-

Hydrogenation : The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 atm). The mixture is heated (e.g., 80-120 °C) and stirred vigorously for 12-24 hours.

-

Workup : After cooling and venting, the catalyst is removed by filtration through celite. The solvent is removed under reduced pressure to yield crude decahydro-2-naphthol.

-

Acetylation : The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine or triethylamine). Acetic anhydride or acetyl chloride is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Purification : The reaction is quenched with water, and the organic layer is separated, washed with dilute acid, base, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude this compound is purified by column chromatography or distillation.

3.2. Spectroscopic Differentiation of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the stereoisomers of this compound, particularly with respect to the axial or equatorial orientation of the C-2 proton (the proton attached to the carbon bearing the acetate group).

¹H NMR Spectroscopy: The key diagnostic signal is that of the C-2 proton. Its chemical shift and coupling constants (J-values) are highly dependent on its spatial orientation.

-

Axial Protons : An axial proton typically resonates at a higher field (lower ppm value) compared to its equatorial counterpart.[8][9] It exhibits large coupling constants (typically 8-13 Hz) with adjacent axial protons due to a nearly 180° dihedral angle (trans-diaxial coupling), as described by the Karplus relationship.[10]

-

Equatorial Protons : An equatorial proton is deshielded and resonates at a lower field (higher ppm value).[11][12] It shows smaller coupling constants (typically 2-5 Hz) with adjacent axial and equatorial protons, corresponding to dihedral angles of approximately 60°.[10]

Data Summary: Expected ¹H NMR Parameters for the C-2 Proton

| Isomer/Conformer | C-2 Proton Orientation | Expected Chemical Shift (δ) | Expected Vicinal Coupling Constants (³J) |

| (trans)-equatorial | Axial | Lower ppm (shielded) | Large J (ax-ax, ~10-13 Hz), Small J (ax-eq, ~2-4 Hz) |

| (trans)-axial | Equatorial | Higher ppm (deshielded) | Small J (eq-ax, ~2-4 Hz), Small J (eq-eq, ~2-4 Hz) |

| (cis)-equatorial | Axial | Lower ppm (shielded) | Large J (ax-ax, ~10-13 Hz), Small J (ax-eq, ~2-4 Hz) |

| (cis)-axial | Equatorial | Higher ppm (deshielded) | Small J (eq-ax, ~2-4 Hz), Small J (eq-eq, ~2-4 Hz) |

Note: For the cis isomer, the observed spectrum will be a weighted average of the two rapidly interconverting conformers, heavily biased towards the parameters of the more stable equatorial-acetate conformer.

Part 4: Significance in Applied Chemistry

The stereochemistry of this compound and related structures is not merely an academic curiosity. It has profound real-world implications.

-

Fragrance Industry : This compound is used as a fragrance ingredient.[13][14] The different stereoisomers can possess distinct odors, making stereoselective synthesis crucial for producing a desired scent profile.

-

Medicinal Chemistry : The rigid, well-defined three-dimensional structure of the trans-decalin scaffold makes it an attractive building block in drug design. It allows for the precise spatial positioning of pharmacophoric groups, enabling the synthesis of potent and selective receptor ligands or enzyme inhibitors.

Conclusion

This compound serves as an exemplary model for understanding the principles of stereoisomerism in fused-ring systems. The rigid nature of the trans-decalin isomer leads to fixed axial and equatorial substituents, while the flexible cis isomer exists in a dynamic conformational equilibrium. These structural differences are directly observable through NMR spectroscopy, with the chemical shift and coupling constants of the C-2 proton providing a definitive method for stereochemical assignment. A thorough grasp of these principles is essential for professionals engaged in the synthesis and application of such molecules in both industrial and pharmaceutical contexts.

References

-

12.9: Conformations of Decalin - Chemistry LibreTexts. (2021). Retrieved from [Link]

-

Decalins . Dalal Institute. Retrieved from [Link]

-

Conformational Analysis of Decalins . (2021). YouTube. Retrieved from [Link]

-

Decalins . (n.d.). Slideshare. Retrieved from [Link]

-

Conformational Analysis of Decalins . (n.d.). Scribd. Retrieved from [Link]

-

1H NMR of cyclohexane . (2020). YouTube. Retrieved from [Link]

-

Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR . (2024). JoVE. Retrieved from [Link]

-

Draw the 1H NMR Spectrum for Cyclohexane (C6H12) . (2020). YouTube. Retrieved from [Link]

-

5.2 Chemical Shift . (2015). MRI Questions. Retrieved from [Link]

-

Decahydro-beta-naphthyl acetate | C12H20O2 | CID 25324 . (n.d.). PubChem - NIH. Retrieved from [Link]

-

Asymmetric Transfer Hydrogenation of Naphthol and Phenol Derivatives with Cooperative Heterogeneous and Homogeneous Catalysis . (2023). CCS Chemistry - Chinese Chemical Society. Retrieved from [Link]

-

Introduction of a method to analyze 3D structures using homonuclear couplings . (n.d.). JEOL. Retrieved from [Link]

-

RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl formate, CAS Registry Number 10519-12-7 . (2023). Food and Chemical Toxicology. Retrieved from [Link]

-

Ruthenium Catalyzed Dehydrogenative -C–H Functionalization of -Naphthol Using Alcohols: A Metal-Ligand Cooperative Borrowing Hydrogen Approach . (2024). ResearchGate. Retrieved from [Link]

-

This compound (C12H20O2) . (n.d.). PubChemLite. Retrieved from [Link]

-

2-decalinyl acetate, 10519-11-6 . (n.d.). The Good Scents Company. Retrieved from [Link]

-

Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol . (2017). Semantic Scholar. Retrieved from [Link]

-

Decahydro-beta-naphthyl acetate (CAS 10519-11-6) . (n.d.). Scent.vn. Retrieved from [Link]

-

DECAHYDRO-BETA-NAPHTHYL ACETATE . (n.d.). precisionFDA. Retrieved from [Link]

-

Ring hydrogenation of naphthalene and 1-naphthol over supported metal catalysts in supercritical carbon dioxide solvent . (2006). ResearchGate. Retrieved from [Link]

-

Ruthenium catalyzed dehydrogenative α-C–H functionalization of β-naphthol using alcohols: a metal–ligand cooperative borrowing hydrogen approach . (2024). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

-

Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions . (2020). Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Decalins | PPT [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. youtube.com [youtube.com]

- 9. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]

- 10. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]

- 11. m.youtube.com [m.youtube.com]

- 12. mriquestions.com [mriquestions.com]

- 13. Decahydro-beta-naphthyl acetate | C12H20O2 | CID 25324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scent.vn [scent.vn]

Physical and chemical properties of decahydro-2-naphthyl acetate

Prepared by: Gemini, Senior Application Scientist

Introduction

Decahydro-2-naphthyl acetate (CAS No. 10519-11-6) is a saturated bicyclic ester, recognized primarily for its application as a fragrance ingredient with a characteristic woody and fruity aroma.[1][2] Structurally, it is the acetate ester of decahydronaphthol (also known as decalinol), which is derived from the complete hydrogenation of naphthol. The core of the molecule is the decahydronaphthalene, or decalin, fused ring system—a structural motif prevalent in numerous natural products, including steroids and terpenes.[1] This prevalence makes the decalin scaffold a subject of significant interest in medicinal chemistry and drug development.[3][4]

This guide provides a comprehensive technical overview of the physical properties, stereochemistry, chemical behavior, and spectroscopic characteristics of this compound. It is intended for researchers, chemists, and drug development professionals who may encounter this molecule or its structural class in their work, whether in the context of fine chemical synthesis, fragrance science, or as a scaffold for novel therapeutics. We will delve into its synthesis and key reactions, supported by detailed experimental protocols, and explore the broader potential of its decalin core in pharmaceutical research.

Molecular Structure and Stereoisomerism

The fundamental structure of this compound consists of a decalin ring system where an acetate group is attached at the 2-position. The molecular formula is C₁₂H₂₀O₂ and it has a molecular weight of approximately 196.29 g/mol .[5]

A critical feature of this molecule is its stereochemistry, inherited from the decalin core. The fusion of the two cyclohexane rings can be either cis or trans.[1]

-

Trans-decalin: The two hydrogen atoms at the bridgehead carbons (4a and 8a) are on opposite sides of the ring system. This conformation is rigid and cannot undergo a ring flip. The trans-isomer is thermodynamically more stable than the cis-isomer due to fewer gauche-butane interactions.[1]

-

Cis-decalin: The bridgehead hydrogens are on the same side. This conformation is flexible and can undergo a ring flip, resulting in an equilibrium between two enantiomeric chair-chair conformations.[1]

Consequently, this compound exists as a mixture of these stereoisomers, with the exact composition influencing its physical properties. The molecule possesses three stereocenters, leading to a total of eight possible stereoisomers.[6] Commercially available this compound is typically sold as a mixture of isomers.

Caption: Core structures of trans- and cis-decahydro-2-naphthyl acetate.

Physical and Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[1] Its properties are largely dictated by the bulky, nonpolar decalin ring, making it poorly soluble in water but soluble in organic solvents like alcohol.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 10519-11-6 | [5][7] |

| Molecular Formula | C₁₂H₂₀O₂ | [5] |

| Molecular Weight | 196.29 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 251-252 °C at 760 mmHg | [1] |

| Flash Point | >100 °C (>212 °F) | [1][2] |

| Specific Gravity | 1.005 - 1.015 @ 25°C | [1][2] |

| Refractive Index | 1.475 - 1.482 @ 20°C | [1][2] |

| Water Solubility | 33.98 mg/L (estimated) | [1] |

| logP (o/w) | 3.5 - 3.9 (estimated) | [1][8] |

| Vapor Pressure | 0.02 mmHg @ 25°C (estimated) | [1][7] |

Spectroscopic Characterization

While detailed spectral analyses are not widely published, the structure of this compound allows for the prediction of its key spectroscopic features.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the ester carbonyl (C=O) stretch, expected around 1735-1745 cm⁻¹ . Other significant peaks would include C-O stretching vibrations between 1200-1250 cm⁻¹ (for the acetate C-O) and 1000-1100 cm⁻¹ , and strong C-H stretching bands from the aliphatic decalin ring just below 3000 cm⁻¹ .[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be characterized by a sharp singlet at approximately 2.0-2.1 ppm corresponding to the three protons of the methyl group in the acetate moiety. The proton on the carbon bearing the acetate group (CHOAc) would appear as a multiplet further downfield, likely in the 4.5-5.0 ppm range. The remaining 16 protons of the decalin ring would produce a complex series of overlapping multiplets in the upfield region, typically between 0.8-2.5 ppm .

-

¹³C NMR: The carbonyl carbon of the ester would be the most downfield signal, expected around 170-171 ppm . The methyl carbon of the acetate group would appear as a sharp signal around 21 ppm . The carbon attached to the oxygen (CHOAc) would be found in the 70-75 ppm range. The ten carbons of the decalin ring would produce a series of signals in the aliphatic region, generally between 20-45 ppm .[5]

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 196 would be expected. A prominent fragmentation pathway would be the loss of acetic acid (60 Da) to give a fragment ion at m/z = 136 , corresponding to the decahydronaphthalene cation. Another characteristic fragment would be the acetyl cation (CH₃CO⁺) at m/z = 43 .

Chemical Properties and Reactivity

As a bicyclic ester, the reactivity of this compound is dominated by transformations of the ester functional group.

Synthesis

There is no widely published, standardized protocol for the synthesis of this compound. However, a logical and chemically sound synthetic route can be proposed, proceeding in two main steps from 2-naphthol. This approach leverages well-established methodologies for aromatic ring hydrogenation and esterification of secondary alcohols.

Caption: Proposed two-step synthesis of this compound.

-

Catalytic Hydrogenation of 2-Naphthol: The aromatic naphthalene ring system of 2-naphthol is reduced to the saturated decalin system. This is typically achieved via catalytic hydrogenation using a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[9]

-

Acetylation of Decahydro-2-naphthol: The resulting secondary alcohol, decahydro-2-naphthol, is then esterified. A standard and effective method is acylation using acetic anhydride with a base catalyst like pyridine or a catalytic amount of a Lewis acid.[10]

Hydrolysis (Saponification)

As an ester, this compound is susceptible to hydrolysis, particularly under basic conditions (saponification), to yield decahydro-2-naphthol and an acetate salt. This reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid. Acid-catalyzed hydrolysis is also possible but is an equilibrium process. The kinetics of this reaction are expected to follow a second-order rate law, typical for the alkaline hydrolysis of esters.[11][12]

Caption: Simplified workflow of the saponification of this compound.

Applications in Research and Drug Development

While the primary commercial use of this compound is in the fragrance industry, its core decalin structure is a "privileged scaffold" in medicinal chemistry.[2] The rigid, three-dimensional nature of the decalin ring system makes it an excellent framework for positioning functional groups in precise spatial orientations to interact with biological targets.

-

Neuropathic Pain and Inflammation: Decalin derivatives have been successfully designed and patented as potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key target for treating nociceptive pain and inflammation.[4]

-

Neurodegenerative Diseases: Sesquiterpenes containing a dihydro-β-agarofuran skeleton, which is based on a decalin ring, have demonstrated inhibitory activity against acetylcholinesterase (AChE).[4] This enzyme is a primary target in the management of Alzheimer's disease. The discovery suggests that novel decalin-based compounds could be explored as AChE inhibitors.

-

Immunophilin Ligands: A novel decalin-based scaffold has been developed to create selective ligands for FKBP51, an immunophilin implicated in the regulation of the cellular stress response.[3] Modulating FKBP51 is a promising strategy for developing new treatments for stress-related disorders like major depression and PTSD.

The utility of this compound in this context is as a potential starting material or synthetic intermediate. The ester can be hydrolyzed to provide decahydro-2-naphthol, which can then be further functionalized to explore novel chemical space around this valuable scaffold.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as H411: Toxic to aquatic life with long-lasting effects.[5][7] Therefore, it should be handled with care to avoid release into the environment.[2]

From a human health perspective, available data suggests a low toxicity profile. It is not considered to be genotoxic and does not present a concern for skin sensitization or photoirritation.[6]

Experimental Protocols

The following protocols are provided as representative, field-proven methodologies for the synthesis and analysis of this compound. These are based on established chemical principles and analogous reactions.

Protocol 1: Proposed Synthesis via Hydrogenation and Acetylation

Part A: Catalytic Hydrogenation of 2-Naphthol

-

Setup: In a high-pressure reactor (e.g., a Parr hydrogenator), add 2-naphthol (10.0 g, 69.4 mmol) and 10% Palladium on Carbon (Pd/C, 1.0 g, 10 wt%).

-

Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (100 mL).

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 500 psi.

-

Reaction: Heat the mixture to 80-100 °C while stirring vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction may take 12-24 hours.

-

Work-up: After cooling to room temperature, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude decahydro-2-naphthol as a mixture of isomers.

Part B: Acetylation of Decahydro-2-naphthol

-

Setup: Dissolve the crude decahydro-2-naphthol (e.g., 5.0 g, 32.4 mmol) in pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (4.0 g, 39.0 mmol, 1.2 equivalents) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 2-4 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it slowly into cold 1M hydrochloric acid (HCl, 100 mL) to neutralize the pyridine.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

-

Setup: In a round-bottom flask, dissolve this compound (2.0 g, 10.2 mmol) in ethanol (25 mL).

-

Base Addition: Add a 2 M aqueous solution of sodium hydroxide (NaOH, 15 mL, 30 mmol, ~3 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with 2 M HCl until the pH is approximately 7.

-

Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 30 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield decahydro-2-naphthol.

Protocol 3: Analytical Characterization by GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-400.

-

-

Analysis: Analyze the resulting chromatogram for purity and the mass spectrum of the peak(s) for fragmentation patterns consistent with the expected structure (parent ion at m/z 196, key fragments at m/z 136 and 43).

Conclusion

This compound is a molecule with a well-defined role in the fragrance industry and significant, largely untapped potential in the field of medicinal chemistry. Its physical and chemical properties are dictated by the interplay between its nonpolar, stereochemically rich decalin core and its reactive ester functionality. While detailed research on this specific molecule is not extensive, a robust understanding of its characteristics can be derived from fundamental chemical principles and data from analogous structures. The protocols and data synthesized in this guide provide a solid foundation for researchers interested in the synthesis, modification, and application of this compound and its valuable bicyclic scaffold in the pursuit of novel chemical entities.

References

-

The Good Scents Company. (n.d.). 2-decalinyl acetate, 10519-11-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25324, Decahydro-beta-naphthyl acetate. Retrieved from [Link]

- Bauder, M., et al. (2020). A Novel Decalin-Based Bicyclic Scaffold for FKBP51-Selective Ligands. Journal of Medicinal Chemistry, 63(1), 371-394.

-

Taylor & Francis. (n.d.). Decalin – Knowledge and References. Retrieved from [Link]

- Hoyt, H. M., & Thomson, R. J. (2014). Synthesis of Highly Functionalized Decalins via Metallacycle-Mediated Cross-Coupling. Organic Letters, 16(10), 2744–2747.

-

Nguyen, L. T., et al. (n.d.). Supporting information For An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthol. Retrieved from [Link]

- Rahman, A., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Science Journal of Chemistry, 5(4), 47.

-

Science Publishing Group. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

Pearson. (n.d.). Decalin Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

The Good Scents Company. (n.d.). decahydrotrimethyl-beta-naphthyl acetate, 24238-95-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73709, 2-Naphthyl acetate. Retrieved from [Link]

-

Rahman, A., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. ResearchGate. Retrieved from [Link]

-

University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved from [Link]

- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S20.

- García-Río, L., et al. (2001). Kinetics of 2-Naphthyl Acetate Hydrolysis Catalyzed by α-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. Langmuir, 17(7), 2061-2066.

-

Alrefaee, S. H., & Apblett, A. (2017). Mass spectrum of the Naphthalene, decahydro-[8]. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, decahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

precisionFDA. (n.d.). DECAHYDRO-BETA-NAPHTHYL ACETATE. Retrieved from [Link]

- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl formate, CAS Registry Number 10519-12-7. Food and Chemical Toxicology, 183, 114249.

-

The Good Scents Company. (n.d.). 2-decalinyl acetate, 10519-11-6. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenol, acetate. NIST Chemistry WebBook. Retrieved from [Link]

- Maeng, D. Y., & McNeill, V. F. (2018). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.

- Aiba, S., & Yamada, T. (1962). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Journal of the Society of Chemical Industry, Japan, 65(11), 1735-1739.

- Kirkeby, S., & Moe, D. (1983). Hydrolyses of alpha-naphthyl acetate, beta-naphthyl acetate, and acetyl-DL-phenylalanine beta-naphthyl ester. Acta Histochemica, 72(2), 225-231.

- Yang, C. C., & Lin, H. M. (2007). Determination of the hydrolysis kinetics of alpha-naphthyl acetate in micellar systems and the effect of HPMC (catalyst present). Journal of Pharmaceutical Sciences, 96(2), 448-458.

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. 2-decalinyl acetate, 10519-11-6 [thegoodscentscompany.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Decahydro-beta-naphthyl acetate | C12H20O2 | CID 25324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. rsc.org [rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. uv.es [uv.es]

The Enduring Allure of Saturated Scents: A Technical Guide to the Discovery and History of Decahydro-2-naphthyl Acetate

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of organic chemistry and fragrance science, few molecules encapsulate the confluence of stereochemical complexity and olfactory elegance as does decahydro-2-naphthyl acetate. This saturated bicyclic ester, with its characteristic woody and fruity notes, has carved a niche for itself not only in perfumery but also as a versatile scaffold in synthetic chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and core technical attributes of this compound, designed for the discerning scientific audience.

Introduction: Unveiling the Saturated Naphthalene Core

This compound, a derivative of decahydronaphthalene (decalin), represents a significant departure from the aromaticity of its parent naphthalene. The complete saturation of the bicyclic ring system introduces a fascinating level of stereoisomerism, which profoundly influences its physical properties and olfactory character. Understanding the origins of this molecule requires a journey back to the foundational days of alicyclic chemistry and the burgeoning field of synthetic fragrances.

A Tale of Two Rings: The Historical Context of Decalin and the Dawn of Synthetic Aromas

The story of this compound is intrinsically linked to the scientific community's burgeoning understanding of fused ring systems in the early 20th century.

The Theoretical Prediction and Eventual Synthesis of Decalin

The intellectual groundwork for understanding the stereochemistry of decalin was laid by the insightful predictions of Ernst Mohr. Building upon Sachse's hypothesis of non-planar cyclohexane rings, Mohr postulated that the fusion of two such rings could result in two distinct, strain-free stereoisomers: cis-decalin and trans-decalin.[1][2] This theoretical insight was a significant leap in the understanding of three-dimensional molecular structures.

It was not until 1925 that the German chemist Walter Hückel provided the definitive experimental proof of Mohr's theory by successfully synthesizing and separating the cis and trans isomers of decalin.[3] This landmark achievement in organic chemistry opened the door to the exploration of a vast array of substituted decalin derivatives, including the hydroxylated and acetylated forms that would become crucial in various industrial applications.

The Rise of Synthetic Fragrances: A New Frontier for Chemistry

Concurrent with these advances in fundamental organic chemistry, the late 19th and early 20th centuries witnessed a revolution in the fragrance industry.[4][5][6][7][8] The synthesis of the first artificial fragrance molecules, such as coumarin in 1868, marked a paradigm shift from reliance on natural extracts to the creative power of chemical synthesis.[4][8] This new era demanded a diverse palette of aroma chemicals with varying scent profiles, stability, and affordability. The exploration of hydrogenated naphthalene derivatives, with their potential for novel and appealing odors, was a natural progression for fragrance chemists of the time. The development of industrial-scale hydrogenation processes, pioneered by chemists like Paul Sabatier and Wilhelm Normann in the early 1900s, provided the technological means to produce such saturated compounds.[3]

While a singular, celebrated "discovery" paper for this compound remains elusive in the historical record, its emergence can be confidently placed within the context of this fertile period of chemical innovation. Its synthesis would have been a logical and straightforward extension of the hydrogenation of 2-naphthol to decahydro-2-naphthol, followed by esterification with acetic anhydride or acetic acid.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are crucial for its application in various fields. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 10519-11-6 | [9][10] |

| Molecular Formula | C₁₂H₂₀O₂ | [9] |

| Molecular Weight | 196.29 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | [11] |

| Odor Profile | Woody, fruity, floral, herbal | [11][12] |

| Boiling Point | 251-252 °C at 760 mmHg | [11] |

| Refractive Index | 1.475 - 1.482 @ 20°C | [11] |

| Specific Gravity | 1.005 - 1.015 @ 25°C | [11] |

Synthesis of this compound: From Naphthalene to Saturated Ester

The synthesis of this compound is a multi-step process that begins with the hydrogenation of naphthalene or, more commonly, 2-naphthol, followed by acetylation of the resulting decahydro-2-naphthol.

Step 1: Hydrogenation of 2-Naphthol to Decahydro-2-naphthol

The complete saturation of the aromatic rings of 2-naphthol to yield decahydro-2-naphthol is a critical step that can be achieved through catalytic hydrogenation.

This protocol is a generalized representation based on established methods for the hydrogenation of naphthols.[13]

-

Catalyst Preparation: In a suitable high-pressure autoclave, a catalyst such as Raney nickel or a noble metal catalyst (e.g., rhodium on alumina) is suspended in a solvent like ethanol.

-

Reactant Addition: A solution of 2-naphthol in the same solvent is added to the autoclave.

-

Hydrogenation: The autoclave is sealed and purged with nitrogen before being pressurized with hydrogen gas. The reaction mixture is then heated and agitated. The progress of the reaction is monitored by the uptake of hydrogen.

-

Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield crude decahydro-2-naphthol.

-

Purification: The crude product can be purified by distillation or recrystallization to yield a mixture of stereoisomers of decahydro-2-naphthol.

Caption: Workflow for the catalytic hydrogenation of 2-naphthol.

Step 2: Acetylation of Decahydro-2-naphthol

The final step in the synthesis is the esterification of the hydroxyl group of decahydro-2-naphthol with an acetylating agent.

This protocol is based on standard esterification procedures.

-

Reactant Mixture: Decahydro-2-naphthol is dissolved in a suitable solvent, such as toluene or pyridine.

-

Acetylation: Acetic anhydride or acetyl chloride is added to the solution, often in the presence of a catalyst like a catalytic amount of sulfuric acid or a base like pyridine to neutralize the acid byproduct.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up: The reaction mixture is quenched with water or a dilute base solution. The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Sources

- 1. aocs.org [aocs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. aocs.org [aocs.org]

- 4. US3636176A - Hydrogenated indane derivatives and processes for producing same - Google Patents [patents.google.com]

- 5. The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. A (Brief) History of the Chemistry of Natural Products [chem-is-you.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective Synthesis of cis-Decalin Derivatives by the Inverse-Electron-Demand Diels-Alder Reaction of 2-Pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Gas-phase hydrogenation/hydrogenolysis of phenol over supported nickel catalysts (Journal Article) | OSTI.GOV [osti.gov]

- 11. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. US7563925B1 - Optically active ester compounds and their use in perfume compositions - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Decahydro-2-naphthyl Acetate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of Decahydro-2-naphthyl acetate, a saturated bicyclic ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, analytical methodologies, and safety protocols. While its primary application lies within the fragrance industry, this guide also explores the broader context of the decalin scaffold in bioactive compounds, offering insights for its potential consideration in novel chemical synthesis and discovery programs.

Chemical Identity and Nomenclature

This compound is a saturated derivative of 2-naphthyl acetate. The core of its structure is the decahydronaphthalene (also known as decalin) ring system, which can exist as cis or trans isomers depending on the fusion of the two six-membered rings. The acetate group is attached at the 2-position of this saturated bicyclic framework.

CAS Number : 10519-11-6[1]

Molecular Formula : C₁₂H₂₀O₂[1]

Synonyms : A variety of synonyms are used to identify this compound in chemical literature and databases, reflecting both its systematic and common nomenclature.[2] These include:

-

Decahydro-β-naphthyl acetate[1]

-

2-Decalinyl acetate[2]

-

Decahydronaphthol acetate

-

2-Naphthalenol, decahydro-, acetate[2]

-

DECAHYDRO-2-NAPHTHOL ACETATE[1]

The IUPAC name for this compound is 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl acetate.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, application, and analysis.

| Property | Value | Source(s) |

| Molecular Weight | 196.29 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid (est.) | |

| Odor Profile | Fruity, Floral, Woody, Herbal | [1] |

| Boiling Point | 251.00 to 252.00 °C @ 760.00 mm Hg | [4] |

| Flash Point | > 100.00 °C (> 212.00 °F) TCC | [4] |

| Density | 1.00500 to 1.01500 g/mL @ 25.00 °C | [4] |

| Refractive Index | 1.47500 to 1.48200 @ 20.00 °C | [4] |

| Solubility | Soluble in ethanol and isopropanol. | [1] |

| XLogP3-AA | 3.5 | [1] |

-

¹H NMR : The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (approximately 0.8-2.5 ppm) corresponding to the protons of the decalin ring system. A singlet around 2.0 ppm would be characteristic of the methyl protons of the acetate group. The proton on the carbon bearing the acetate group would likely appear as a multiplet at a downfield-shifted position (approximately 4.5-5.0 ppm).

-

¹³C NMR : The carbon NMR spectrum will display signals for the two carbons of the acetate group (a methyl carbon around 21 ppm and a carbonyl carbon around 170 ppm). The ten carbons of the decalin ring will appear in the aliphatic region (approximately 20-80 ppm).

-

IR Spectroscopy : The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the ester group around 1735 cm⁻¹. C-O stretching bands will be present in the 1240-1030 cm⁻¹ region. The spectrum will also show C-H stretching and bending vibrations of the saturated ring system.[3]

-

Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 196. A prominent fragment would likely correspond to the loss of acetic acid (60 Da), resulting in a peak at m/z 136.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the esterification of its corresponding alcohol, decahydro-2-naphthol. This can be achieved through several established protocols. Below is a representative, field-proven methodology adaptable for a laboratory setting.

Acetylation of Decahydro-2-naphthol using Acetic Anhydride

This protocol is adapted from classical acetylation methods for secondary alcohols and is expected to provide a good yield of the desired ester. The reaction involves the nucleophilic attack of the hydroxyl group of decahydro-2-naphthol on the carbonyl carbon of acetic anhydride, typically in the presence of a base or an acid catalyst.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve decahydro-2-naphthol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or diethyl ether.

-

Addition of Reagents : To the stirred solution, add pyridine (1.2 eq) as a catalyst and nucleophilic activator. Cool the mixture in an ice bath.

-

Acetylation : Slowly add acetic anhydride (1.2 eq) dropwise to the cooled reaction mixture.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.

-

Work-up : Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification : The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

Analytical Methodologies

Robust analytical methods are essential for the quality control and characterization of this compound. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for its analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be effectively used for the separation and quantification of this compound.

Caption: General workflow for HPLC analysis.

HPLC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile (MeCN) and water. |

| Detector | UV detector (wavelength will depend on the chromophore, likely low UV) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

For applications requiring mass spectrometric detection (LC-MS), the mobile phase can be modified by replacing non-volatile acids with volatile alternatives like formic acid. This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.

Biological Context and Potential Applications

While this compound is primarily utilized as a fragrance ingredient, the decalin (decahydronaphthalene) ring system is a structural motif found in a variety of biologically active natural products.[5][6] These natural products exhibit a wide range of activities, including antibacterial, antiviral, antitumor, and antihyperlipidemic properties.[5][7]

The biological activities of these decalin-containing compounds are often attributed to the overall three-dimensional structure and the nature and stereochemistry of the substituents on the decalin core.[8][9] For instance, decalin-containing tetramic acid derivatives isolated from fungi have been the subject of extensive research for their antibiotic and other medicinal properties.[7]

Although there is no significant body of research on the direct application of this compound in drug development, its decalin scaffold represents a validated starting point for the synthesis of more complex molecules. Researchers in medicinal chemistry could consider this and related simple decalin derivatives as building blocks for the generation of novel compound libraries for screening against various biological targets. The stereochemistry of the decalin ring (cis or trans) can significantly influence biological activity, offering an avenue for structural diversity in drug discovery programs.[9]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound in a laboratory setting.

Hazard Identification :

-

Environmental Hazard : Classified as toxic to aquatic life with long-lasting effects.[3]

-

Health Hazards : May cause skin and eye irritation. Prolonged skin contact may lead to dermatitis. Inhalation of mists or vapors should be avoided. May be harmful if swallowed.

Recommended Handling Procedures :

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and a lab coat.

-

Ventilation : Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion

This compound is a well-characterized compound with established synonyms and a defined CAS number. Its primary role in the chemical industry is as a fragrance component. For the research community, it represents a simple, accessible derivative of the decalin ring system. While not a direct player in current drug development, the biological relevance of the decalin scaffold in numerous natural products suggests the potential of its derivatives in synthetic and medicinal chemistry. This guide provides the foundational technical knowledge necessary for its synthesis, analysis, and safe handling, empowering researchers to utilize this compound in their scientific endeavors.

References

-

Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases. (2022). National Institutes of Health. [Link]

-

cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo. (2023). PLOS One. [Link]

-

Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. (2024). Royal Society of Chemistry. [Link]

-

Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. (2024). Natural Product Reports (RSC Publishing). [Link]

-

Natural products containing 'decalin' motif in microorganisms. (2014). Royal Society of Chemistry. [Link]

-

Decahydro-beta-naphthyl acetate | C12H20O2 | CID 25324. PubChem. [Link]

-

2-decalinyl acetate, 10519-11-6. The Good Scents Company. [Link]

-

This compound. SIELC Technologies. [Link]

-

Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Semantic Scholar. [Link]

-

Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]

-

2-Naphthyl acetate | C12H10O2 | CID 73709. PubChem. [Link]

-

Decahydro-beta-naphthyl acetate (CAS 10519-11-6). Scent.vn. [Link]

-

STUDIES IN 2-NAPHTHOL DERIVATIVES. University of Glasgow. [Link]

-

2-hydroxy-1-naphthaldehyde. Organic Syntheses Procedure. [Link]

-

Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives. National Institutes of Health. [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Decahydro-beta-naphthyl acetate | C12H20O2 | CID 25324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-decalinyl acetate, 10519-11-6 [thegoodscentscompany.com]

- 5. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo | PLOS One [journals.plos.org]

Unlocking the Potential of Decahydro-2-naphthyl Acetate: A Technical Guide to Novel Research Frontiers

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The scientific community is constantly in search of versatile molecular scaffolds that can serve as the foundation for new discoveries. Decahydro-2-naphthyl acetate, a molecule commonly associated with the fragrance industry, possesses a unique stereochemical architecture that holds significant, yet largely unexplored, potential in medicinal chemistry and materials science. This in-depth technical guide provides a roadmap for researchers to unlock the latent opportunities within this intriguing molecule, moving beyond its current applications and into novel areas of scientific innovation.

At its core, the decahydronaphthalene, or decalin, scaffold is a recurring motif in a multitude of bioactive natural products, demonstrating a wide array of biological activities including antibacterial, antiviral, and antitumor properties. The rigid, three-dimensional structure of the decalin ring system, with its distinct cis and trans isomers, provides a unique platform for the design of highly specific and potent therapeutic agents. The orientation of substituents on this scaffold can dramatically influence biological activity, making the stereoselective synthesis and separation of its derivatives a critical area of investigation.

This guide will illuminate several promising research avenues for this compound, complete with detailed experimental protocols and the scientific rationale behind these proposed explorations.

Table of Contents

-

Core Compound Overview: this compound

-

Chemical and Physical Properties

-

Stereoisomerism: The Critical Divide

-

-

Research Area 1: A Novel Scaffold for Medicinal Chemistry

-

Rationale: The Decalin Core in Drug Discovery

-

Proposed Research Workflow: From Fragrance to Function

-

Experimental Protocols

-

Synthesis of Decahydro-2-naphthol Isomers

-

Stereoselective Esterification

-

Isomer Separation and Characterization

-

Bioactivity Screening

-

-

-

Research Area 2: Advanced Polymer Development

-

Rationale: Leveraging Stereochemistry for Material Properties

-

Proposed Research Workflow: Creating Novel Polymethacrylates

-

Experimental Protocols

-

Synthesis of Decahydro-2-naphthyl Methacrylate Monomers

-

Polymerization and Characterization

-

-

-

References

Core Compound Overview: this compound

This compound (CAS No. 10519-11-6) is an ester with the molecular formula C₁₂H₂₀O₂.[1][2] It is primarily known for its fruity, floral, and woody odor profile, which has led to its use as a fragrance ingredient in various consumer products.[1][2]

| Property | Value | Source |

| Molecular Weight | 196.29 g/mol | [1] |

| Molecular Formula | C₁₂H₂₀O₂ | [1] |

| CAS Number | 10519-11-6 | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fruity, Floral, Woody | [2] |

| XLogP3-AA | 3.5 | [1] |

Stereoisomerism: The Critical Divide

The decahydronaphthalene ring system can exist as two diastereomers: cis-decalin and trans-decalin. This isomerism arises from the way the two cyclohexane rings are fused. In trans-decalin, the two rings are joined by equatorial bonds, resulting in a more rigid, conformationally locked structure.[4] In contrast, cis-decalin has the rings fused via one axial and one equatorial bond, allowing for conformational flexibility. This fundamental structural difference has profound implications for the biological activity of decalin-containing molecules, as the spatial arrangement of substituents is critical for molecular recognition by biological targets.[5][6]

Research Area 1: A Novel Scaffold for Medicinal Chemistry

Rationale: The Decalin Core in Drug Discovery

The decalin scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with potent biological activities.[6] For example, the cholesterol-lowering drug lovastatin features a decalin core that mimics the transition state of its target enzyme, HMG-CoA reductase.[6] More recently, novel decalin-based bicyclic scaffolds have been developed as selective inhibitors of the FK506-binding protein 51 (FKBP51), a promising target for the treatment of depression, obesity, and chronic pain.[7] The rigid nature of the trans-decalin system, in particular, can be exploited to lock ligands into a bioactive conformation, thereby enhancing potency and selectivity.[7]

This compound, with its readily available starting materials and multiple stereoisomers, represents an ideal starting point for the development of novel decalin-based therapeutics. The ester functionality can be easily hydrolyzed to the corresponding alcohol, decahydro-2-naphthol, which provides a handle for further chemical modification and the introduction of diverse pharmacophores.

Proposed Research Workflow: From Fragrance to Function

Experimental Protocols

The precursor, decahydro-2-naphthol, can be synthesized via the catalytic hydrogenation of 2-naphthol. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction.

Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine 2-naphthol (1 equivalent), a suitable solvent (e.g., isopropanol), and a hydrogenation catalyst (e.g., 5% Ru/C or Pd/C, 1-5 mol%).

-

Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 50-100 bar) and heat the reaction mixture to a specified temperature (e.g., 100-150 °C). Maintain stirring for a set duration (e.g., 12-24 hours) or until hydrogen uptake ceases.

-

Work-up: After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude decahydro-2-naphthol as a mixture of isomers.

Causality: The choice of catalyst is critical. Ruthenium-based catalysts tend to favor the formation of the cis-isomer, while palladium catalysts may yield a higher proportion of the trans-isomer. The reaction temperature and pressure can also be optimized to influence the isomer ratio.

The synthesized decahydro-2-naphthol isomer mixture can be esterified to produce this compound.

Protocol (Fischer Esterification):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the decahydro-2-naphthol mixture (1 equivalent) in an excess of acetic acid, which acts as both a reactant and a solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%).

-

Reaction: Heat the mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

The separation of the cis and trans isomers of this compound is crucial for subsequent biological evaluation. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are suitable techniques for this purpose.

Protocol (Preparative HPLC):

-

Column Selection: Utilize a reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is a suitable mobile phase. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.

-

Detection: Use a UV detector to monitor the elution of the isomers.

-

Fraction Collection: Collect the fractions corresponding to the separated isomer peaks.

-

Characterization: Confirm the identity and purity of the separated isomers using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The separated isomers of this compound and their derivatives can be screened for a variety of biological activities.

Example: Acetylcholinesterase Inhibition Assay

The structural similarity of the decalin scaffold to certain endogenous molecules suggests its potential as an enzyme inhibitor. An acetylcholinesterase (AChE) inhibition assay can be performed as an initial screen.

Protocol (TLC Bioautographic Assay):

-

TLC Separation: Spot the separated isomers onto a TLC plate and develop the chromatogram.

-

Enzyme Application: Spray the developed plate with a solution of AChE.

-

Substrate Application: After a brief incubation period, spray the plate with a solution of 1-naphthyl acetate followed by a solution of Fast Blue B salt.

-

Detection: Non-inhibitory regions will show the enzymatic conversion of 1-naphthyl acetate to 1-naphthol, which reacts with Fast Blue B to form a purple dye. White spots against this purple background indicate regions of AChE inhibition.

Research Area 2: Advanced Polymer Development

Rationale: Leveraging Stereochemistry for Material Properties

The stereochemistry of the decalin ring can significantly influence the physical and thermal properties of polymers. The rigid trans-isomer is expected to produce polymers with higher glass transition temperatures (Tg) and enhanced thermal stability compared to the more flexible cis-isomer. This provides an opportunity to create a family of polymers with tunable properties based on the isomeric ratio of the this compound precursor.

Proposed Research Workflow: Creating Novel Polymethacrylates

Experimental Protocols

Protocol:

-

Reaction Setup: In a flask, dissolve a separated isomer of decahydro-2-naphthol (1 equivalent) and triethylamine (1.2 equivalents) in a dry solvent such as dichloromethane.

-

Acylation: Cool the solution in an ice bath and add methacryloyl chloride (1.1 equivalents) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours.

-

Work-up: Wash the reaction mixture with water, a dilute HCl solution, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting monomer by column chromatography.

Protocol (Free Radical Polymerization):

-

Reaction Setup: In a Schlenk tube, dissolve the purified monomer and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like toluene.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture at a specific temperature (e.g., 60-80 °C) for a designated time.

-

Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Filter and dry the polymer under vacuum.

-

Characterization: Determine the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC). Analyze the thermal properties, such as the glass transition temperature (Tg) and decomposition temperature, using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Future Directions and Conclusion

The research avenues outlined in this guide represent a starting point for unlocking the full potential of this compound. Further exploration could involve the use of this scaffold in the development of novel chiral auxiliaries for asymmetric synthesis or as a component of advanced liquid crystal materials. The rich stereochemistry and synthetic tractability of this compound make it a highly promising platform for innovation across multiple scientific disciplines. By moving beyond its traditional role in the fragrance industry, researchers have the opportunity to develop novel molecules with significant societal impact.

References

-

Gaali, S., et al. (2020). A Novel Decalin-Based Bicyclic Scaffold for FKBP51-Selective Ligands. Journal of Medicinal Chemistry, 63(1), 437-453. [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Oikawa, H., & Yokoyama, T. (2022). Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases. Natural Product Reports, 39(6), 1146-1163. [Link]

- Endo, A. (1992). The discovery and development of HMG-CoA reductase inhibitors. Journal of Lipid Research, 33(11), 1569-1582.

-

SIELC Technologies. (2018). Separation of this compound on Newcrom C18 HPLC column. [Link]

-

PubChem. (n.d.). Decahydro-beta-naphthyl acetate. National Center for Biotechnology Information. [Link]

-

Scent.vn. (n.d.). Decahydro-beta-naphthyl acetate (CAS 10519-11-6). [Link]

-

The Good Scents Company. (n.d.). 2-decalinyl acetate. [Link]

-

Marston, A., Kissling, J., & Hostettmann, K. (2002). A rapid TLC bioautographic method for the detection of acetylcholinesterase and butyrylcholinesterase inhibitors in plants. Phytochemical Analysis, 13(1), 51-54. [Link]

Sources

- 1. 2-decalinyl acetate, 10519-11-6 [thegoodscentscompany.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

Decahydro-2-naphthyl acetate molecular formula and weight

An In-Depth Technical Guide to Decahydro-2-naphthyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS: 10519-11-6), focusing on its molecular characteristics, synthesis, analytical characterization, and safety profile. The content is structured to deliver field-proven insights and validated methodologies for professionals engaged in chemical research and development.

Core Molecular Properties and Identification

This compound is an alicyclic ester recognized for its application as a fragrance ingredient.[1][2] The molecule consists of a saturated decahydronaphthalene (decalin) core with an acetate group substituted at the 2-position. A critical aspect for researchers is the compound's stereochemistry; the decalin ring system contains three stereocenters, which results in a total of eight possible stereoisomers.[3] Commercially available this compound is typically a mixture of these isomers, and its properties can be influenced by the specific isomeric composition.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It is important to note that while reference spectra are available, some suppliers of this compound as a rare chemical do not provide analytical data, placing the responsibility of identity and purity confirmation on the researcher.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [1][3][4] |

| Molecular Weight | 196.29 g/mol | [1][3][4] |

| CAS Number | 10519-11-6 | [1][4] |

| IUPAC Name | 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl acetate | [1] |

| Synonyms | Decahydro-β-naphthyl acetate, 2-Decalinyl acetate | [1][2] |

| Appearance | Colorless oily liquid | [5] |

| Boiling Point | 255-264 °C | [3] |

| Flash Point | >100 °C (>212 °F) | [2] |

| Topological Polar Surface Area | 26.3 Ų | [4] |

Synthesis and Purification

The synthesis of this compound is achieved through the esterification of its corresponding alcohol, decahydro-2-naphthol. This reaction is a standard transformation in organic synthesis. The choice of acetylating agent and catalyst is driven by the desired reaction rate, yield, and laboratory safety protocols. The most common method involves the use of acetic anhydride with a basic catalyst.

Experimental Protocol: Acetylation of Decahydro-2-naphthol

This protocol describes a standard laboratory procedure for synthesizing this compound. The methodology is analogous to the well-established acetylation of 2-naphthol.[6]

Materials:

-

Decahydro-2-naphthol

-

Acetic anhydride

-

Pyridine or 4-Dimethylaminopyridine (DMAP) (catalyst)

-

Diethyl ether or Ethyl acetate (extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-